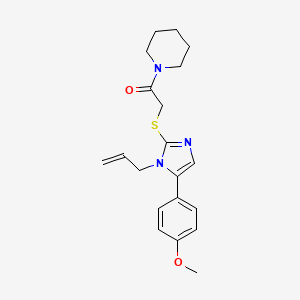
1-(4-ethoxyphenyl)-5-methyl-N-(4-(5-methyl-1H-1,2,3-triazol-1-yl)phenyl)-1H-1,2,3-triazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a derivative of 1,2,3-triazole, which is a class of heterocyclic compounds. The 1,2,3-triazole ring is a well-known biologically active pharmacophore . It’s constructed by the copper-catalyzed azide–alkyne cycloaddition .
Synthesis Analysis
The synthesis of 1,2,3-triazole derivatives often involves the Huisgen 1,3-dipolar cycloaddition of azides and alkynes . This reaction is typically catalyzed by copper(I) ions .Molecular Structure Analysis
The molecular structure of 1,2,3-triazole derivatives can be analyzed using various spectroscopic techniques, including Fourier-transform infrared (FTIR), proton nuclear magnetic resonance (1H-NMR), carbon-13 nuclear magnetic resonance (13C-NMR), heteronuclear single quantum coherence (HSQC), ultraviolet (UV), and high-resolution mass spectroscopies (HRMS) .Chemical Reactions Analysis
The chemical reactions of 1,2,3-triazole derivatives can vary widely depending on the substituents attached to the triazole ring. For example, 1,5-disubstituted 1,2,3-triazoles can be synthesized by the reaction of aryl azides with phosphorus ketoylides .Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
- The compound has been involved in the synthesis of new triazole derivatives possessing pharmacological properties, including anti-convulsive activity, useful for treating epilepsy and conditions of tension and agitation. These compounds have been studied for their synthesis methodologies and potential as pharmacological agents (Shelton, 1981).
- Research on triazolopyrimidines from triazoles includes the synthesis of 1- and 2-methyl derivatives of 5,7-disubstituted triazolopyrimidines, exploring new synthetic routes and potential applications in medicinal chemistry (Albert & Taguchi, 1972).
Antimicrobial Activity
- A study identified novel 1H-1,2,3-triazole-4-carboxamides with promising antimicrobial activities against primary pathogens, including Gram-positive and Gram-negative bacterial strains as well as fungal strains. This research suggests the potential for these compounds in developing new antimicrobial agents (Pokhodylo et al., 2021).
Molecular Interactions and Properties
- The investigation into triazole derivatives incorporating an α-ketoester functionality revealed their capability to form self-assembled dimers through O⋯π-hole tetrel bonding interactions. This study contributes to the understanding of the nucleophilic/electrophilic nature of certain groups within the molecules and their impact on interaction energy, which could be relevant for the design of molecular materials and drugs (Ahmed et al., 2020).
Chemical Behavior and Transformations
- Research on the chemistry of polyazaheterocyclic compounds, including Dimroth rearrangements of triazoles and synthesis of v-triazolopyrimidines, sheds light on the chemical behavior and potential transformations of such compounds, offering insights into their reactivity and applications in synthetic chemistry (Sutherland & Tennant, 1971).
Mecanismo De Acción
Propiedades
IUPAC Name |
1-(4-ethoxyphenyl)-5-methyl-N-[4-(5-methyltriazol-1-yl)phenyl]triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N7O2/c1-4-30-19-11-9-18(10-12-19)28-15(3)20(24-26-28)21(29)23-16-5-7-17(8-6-16)27-14(2)13-22-25-27/h5-13H,4H2,1-3H3,(H,23,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTNQAJYOCBAFRA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)NC3=CC=C(C=C3)N4C(=CN=N4)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N7O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-[(3,5-dimethylphenyl)sulfonyl]-1-ethyl-6-fluoro-7-pyrrolidin-1-ylquinolin-4(1H)-one](/img/structure/B2629644.png)

![methyl (2E)-3-[(3,5-dichlorophenyl)amino]-2-(1H-1,2,4-triazol-1-yl)prop-2-enoate](/img/structure/B2629647.png)
![N-[2-(trifluoromethyl)benzyl]-4H-1,2,4-triazol-4-amine](/img/structure/B2629648.png)
![6-(4-fluorophenyl)-N-(4-sulfamoylphenyl)imidazo[2,1-b]thiazole-3-carboxamide](/img/structure/B2629649.png)

![N-(1-methyl-1H-pyrazol-4-yl)benzo[d]oxazol-2-amine](/img/structure/B2629654.png)
![N-(2-cyano-3-methylbutan-2-yl)-2-[(5-oxo-4-propyl-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)sulfanyl]propanamide](/img/structure/B2629656.png)
![2-[1-(3-chloro-2-fluorophenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol](/img/structure/B2629657.png)
![N-(6-chlorobenzo[d]thiazol-2-yl)-N-(2-(diethylamino)ethyl)thiophene-2-carboxamide hydrochloride](/img/structure/B2629660.png)
![N-[6-[Acetyl(methyl)amino]pyridin-3-yl]-3-ethenylsulfonylpropanamide](/img/structure/B2629663.png)
![2-[(Dimethylamino)methylene]-1,1,1-trimethylhydrazinium iodide](/img/structure/B2629664.png)
![N-(2H-1,3-benzodioxol-5-yl)-N'-[2-hydroxy-2-methyl-3-(thiophen-3-yl)propyl]ethanediamide](/img/structure/B2629665.png)

